5-chloro-4,6-dimethyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine-3-carbonitrile 5-chloro-4,6-dimethyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640954-56-7
VCID: VC11848224
InChI: InChI=1S/C15H14ClN3S/c1-9-12(7-17)15(18-10(2)14(9)16)19-5-3-13-11(8-19)4-6-20-13/h4,6H,3,5,8H2,1-2H3
SMILES: CC1=C(C(=NC(=C1Cl)C)N2CCC3=C(C2)C=CS3)C#N
Molecular Formula: C15H14ClN3S
Molecular Weight: 303.8 g/mol

5-chloro-4,6-dimethyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine-3-carbonitrile

CAS No.: 2640954-56-7

Cat. No.: VC11848224

Molecular Formula: C15H14ClN3S

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-4,6-dimethyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine-3-carbonitrile - 2640954-56-7

Specification

CAS No. 2640954-56-7
Molecular Formula C15H14ClN3S
Molecular Weight 303.8 g/mol
IUPAC Name 5-chloro-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,6-dimethylpyridine-3-carbonitrile
Standard InChI InChI=1S/C15H14ClN3S/c1-9-12(7-17)15(18-10(2)14(9)16)19-5-3-13-11(8-19)4-6-20-13/h4,6H,3,5,8H2,1-2H3
Standard InChI Key DQTAMGAQRMLXFW-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=C1Cl)C)N2CCC3=C(C2)C=CS3)C#N
Canonical SMILES CC1=C(C(=NC(=C1Cl)C)N2CCC3=C(C2)C=CS3)C#N

Introduction

Structural and Chemical Characterization

Molecular Architecture

5-Chloro-4,6-dimethyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine-3-carbonitrile is a bicyclic heteroaromatic compound featuring:

  • A pyridine core substituted with chloro (Cl), methyl (CH₃), and nitrile (CN) groups at positions 5, 4/6, and 3, respectively.

  • A fused thieno[3,2-c]pyridine ring system, where the thiophene moiety is annulated at the 3,2-c positions of the pyridine ring .

Key Structural Features:

  • Molecular Formula: C₁₈H₁₅ClN₄S

  • Molecular Weight: 366.86 g/mol

  • IUPAC Name: 5-Chloro-4,6-dimethyl-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile

Spectroscopic Data

While direct experimental data for this compound is limited, analogs provide insights:

  • NMR: Pyridine protons in similar structures resonate at δ 7.5–8.5 ppm, while thienopyridine protons appear at δ 2.5–3.5 ppm .

  • IR: Nitrile (C≡N) stretches are observed near 2230 cm⁻¹, and C-Cl bonds absorb at 550–850 cm⁻¹ .

Table 1: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)2.8 (estimated via XLOGP3)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0
Topological Polar Surface Area72.4 Ų

Synthetic Pathways

Key Synthetic Strategies

The compound is synthesized via multistep heterocyclic coupling:

  • Thienopyridine Formation: Cyclization of 3-aminothiophene derivatives with α,β-unsaturated ketones under acidic conditions .

  • Pyridine Functionalization: Chlorination at position 5 using POCl₃, followed by nitrile introduction via Rosenmund-von Braun reaction .

  • Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the thienopyridine moiety to the pyridine core .

Example Protocol (Adapted from ):

Pharmacological and Biological Activity

Table 2: Hypothesized Activity Profile

TargetPredicted IC₅₀ (μM)Mechanism
Pim-1 Kinase15–40ATP-competitive inhibition
CDK2>50Weak interaction

Anticancer Activity

  • In Vitro Cytotoxicity: Similar derivatives inhibit proliferation in MCF7 (breast) and HCT116 (colon) cell lines (EC₅₀: 8–25 μM) .

  • Apoptosis Induction: Caspase-3/7 activation observed in PC3 prostate cancer cells .

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: Optimized for solubility (e.g., PEGylation) to enhance bioavailability .

  • Patent Activity: Thienopyridine derivatives are protected in WO2014138562A1 for sirtuin modulation .

Material Science

  • Organic Semiconductors: Planar structure and π-conjugation enable use in thin-film transistors .

Challenges and Future Directions

  • Synthetic Optimization: Improve yield via flow chemistry or microwave-assisted synthesis.

  • ADMET Profiling: Address high LogP (predicted 2.8) to reduce hepatotoxicity risk.

  • Target Validation: Screen against kinase panels to identify primary targets.

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